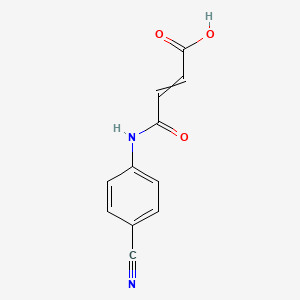

4-(4-Cyanoanilino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

4-(4-cyanoanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFOECPERWGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352067 |

Source

|

| Record name | 4-(4-cyanoanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31460-28-3 |

Source

|

| Record name | 4-(4-cyanoanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Cyanoanilino)-4-oxobut-2-enoic Acid: Synthesis, Characterization, and Application in Drug Delivery

Topic: Synthesis and Characterization of 4-(4-Cyanoanilino)-4-oxobut-2-enoic Acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This compound (systematically N-(4-cyanophenyl)maleamic acid) represents a critical "Janus" intermediate in organic synthesis and medicinal chemistry. Structurally, it possesses both a carboxylic acid and an acrylamide moiety, making it a versatile precursor for N-arylmaleimides (Michael acceptors) and a functional motif for pH-sensitive prodrug linkers .

This guide details a high-fidelity synthesis protocol optimized for purity and yield, explains the mechanistic causality behind solvent selection, and provides a robust characterization framework. We further explore its utility in designing acid-labile drug conjugates, a cornerstone strategy in oncology for targeting the acidic tumor microenvironment.

Synthesis Strategy & Mechanistic Rationale

The synthesis exploits the nucleophilic acyl substitution of maleic anhydride by 4-aminobenzonitrile. This reaction is kinetically controlled to favor the ring-opened mono-amide (maleamic acid) over the thermodynamic imide product or the fumaric (trans) isomer.

Reaction Mechanism

The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the maleic anhydride. The ring strain of the anhydride facilitates this opening, generating the Z-isomer (cis) of the alkenoic acid.

Key Mechanistic Considerations:

-

Solvent Selection (The Acetone Effect): The reaction is typically conducted in acetone or glacial acetic acid. Acetone is preferred for high-purity isolation. Maleic anhydride and 4-aminobenzonitrile are soluble in acetone, but the resulting zwitterionic/polar maleamic acid product is insoluble. This solubility differential drives the reaction to completion via precipitation (Le Chatelier’s principle) and prevents equilibrium reversion.

-

Temperature Control: The reaction is exothermic.[1] Maintaining temperatures below 25°C prevents the dehydration cyclization to the maleimide and minimizes isomerization to the thermodynamically more stable E-isomer (fumaric derivative).

Figure 1: Reaction pathway for the synthesis of N-(4-cyanophenyl)maleamic acid, highlighting the critical divergence between the desired acid product and the maleimide side-product.

Experimental Protocol

Objective: Synthesize >95% pure this compound without chromatographic purification.

Materials

-

Maleic Anhydride (99%, pulverized)

-

4-Aminobenzonitrile (98%)

-

Acetone (ACS Reagent grade, dry)

-

Diethyl ether (for washing)

Step-by-Step Methodology

-

Preparation of Electrophile Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Maleic Anhydride (1.05 eq, 10.3 g) in Acetone (50 mL) .

-

Note: A slight excess of anhydride ensures complete consumption of the aniline, which is harder to remove from the solid product.

-

-

Preparation of Nucleophile Solution:

-

In a separate beaker, dissolve 4-Aminobenzonitrile (1.0 eq, 11.8 g) in Acetone (30 mL) . Ensure complete dissolution; sonicate if necessary.

-

-

Controlled Addition:

-

Place the anhydride solution in an ice-water bath (0–5°C).

-

Add the amine solution dropwise over 20 minutes with vigorous stirring.

-

Observation: A yellow-to-white precipitate should begin forming almost immediately.

-

-

Reaction Maturation:

-

Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours.

-

Checkpoint: TLC (50:50 Hexane:EtOAc) should show the disappearance of the amine spot.

-

-

Isolation and Purification:

-

Filter the suspension using a Buchner funnel under vacuum.

-

Wash 1: Rinse the filter cake with cold Acetone (2 x 15 mL) to remove unreacted maleic anhydride.

-

Wash 2: Rinse with Diethyl Ether (2 x 20 mL) to facilitate drying.

-

Dry the solid in a vacuum oven at 40°C for 6 hours.

-

Expected Yield: 85–95% Appearance: Off-white to pale yellow powder.

Characterization & Data Analysis

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Spectroscopic Data Table

| Technique | Parameter | Diagnostic Signal | Structural Assignment |

| 1H NMR | Chemical Shift ( | 10.5–10.8 ppm (s, 1H) | Amide -NH - |

| 12.5–13.0 ppm (br s, 1H) | Carboxylic Acid -COOH | ||

| 6.3–6.5 ppm (d, J=12Hz) | Alkene =CH (cis-coupling) | ||

| 7.7–7.9 ppm (m, 4H) | Aromatic (AA'BB' system) | ||

| FT-IR | Wavenumber ( | 2220–2230 cm | Nitrile (-C |

| 1690–1710 cm | Carboxylic Acid C=O | ||

| 1650–1660 cm | Amide I band | ||

| Melting Point | Temperature | 198–202°C (dec) | Sharp range indicates purity |

Interpretation of Isomerism

The coupling constant (

- Hz: Confirms the Z (cis) isomer (Maleamic acid).

- Hz: Indicates isomerization to the E (trans) isomer (Fumaramic acid).

-

Protocol Validation: If

Hz is observed, the reaction temperature was likely too high, or the reaction was exposed to light for prolonged periods.

Applications in Drug Development[2][3][4]

pH-Sensitive Linkers for ADCs

Maleamic acids are acid-labile amides. In neutral physiological conditions (pH 7.4), the carboxylate anion stabilizes the amide bond via neighboring group participation. However, in the acidic endosomes of cancer cells (pH 5.0–6.0), the carboxylic acid is protonated, catalyzing the intramolecular hydrolysis of the amide bond to release the free amine drug and maleic anhydride (which rapidly hydrolyzes to maleic acid).

Mechanism of Release:

-

Protonation: The pendant carboxylate becomes protonated at pH < 6.

-

Nucleophilic Attack: The carboxylic acid hydroxyl attacks the amide carbonyl.

-

Cleavage: The C-N bond breaks, releasing the drug payload (4-aminobenzonitrile analog).

Figure 2: The pH-dependent cleavage mechanism utilized in maleamic acid-based prodrugs.

Precursor to Covalent Inhibitors

This molecule is the immediate precursor to N-(4-cyanophenyl)maleimide . Maleimides are potent Michael acceptors used to target cysteine residues in covalent drug discovery.

-

Conversion Protocol: To convert the acid to the maleimide, reflux in acetic anhydride with sodium acetate (chemical dehydration).

References

-

Reaction of Maleic Anhydride with Amines. Vertex AI Search / Zbaqchem. 2

-

Reversing the undesirable pH-profile of doxorubicin via activation of a di-substituted maleamic acid prodrug. Chemical Communications (RSC). 3

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of Dual Aromatase–Sulfatase Inhibitors. National Institutes of Health (PMC). 4

-

Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. National Institutes of Health (PMC). 5

-

Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation. Utrecht University Repository. 6

Sources

- 1. cce.researchcommons.org [cce.researchcommons.org]

- 2. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 3. Reversing the undesirable pH-profile of doxorubicin via activation of a di-substituted maleamic acid prodrug at tumor acidity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studenttheses.uu.nl [studenttheses.uu.nl]

Physicochemical Properties and Synthetic Dynamics of 4-Anilino-4-oxobut-2-enoic Acid Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter 4-anilino-4-oxobut-2-enoic acid—commonly known as N-phenylmaleamic acid—serving as a foundational scaffold in both materials science and drug discovery. Characterized by a cis-alkene backbone bridging an aromatic amide and a carboxylic acid[1], this zwitterionic molecule is a highly versatile intermediate. It is the direct precursor to N-arylmaleimides (critical for bioconjugation and polymer synthesis) and exhibits unique pH-responsive hydrolysis that is increasingly leveraged in smart drug delivery systems[2].

This whitepaper synthesizes the physicochemical data, structural dynamics, and field-proven experimental protocols necessary to successfully manipulate N-arylmaleamic acid derivatives in advanced research settings.

Core Physicochemical Profile

Understanding the physical constants of N-phenylmaleamic acid is critical for predicting its behavior in biphasic reaction mixtures and biological systems. The molecule's solubility is heavily dictated by strong intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen, which stabilizes the cis-conformation in the solid state[2].

| Property | Value | Source / Method |

| Molecular Weight | 191.18 g/mol | IUPAC Atomic Weights[1],[3] |

| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |

| Melting Point | 188–190 °C (with decomposition) | Experimental[4] |

| pKa (Carboxylic Acid) | ~2.69 | Predicted[4] |

| Lipophilicity (LogP) | 0.90 (XLogP3) to 1.915 (Crippen) | Computed[1],[3] |

| Water Solubility (Log10WS) | -1.65 mol/L | Crippen Calculated[3] |

| Solubility Profile | Soluble in polar solvents (alcohols, DMSO); slightly soluble in water; insoluble in non-polar solvents (toluene, hexanes). | Empirical[5],[6] |

Structural Dynamics: Cyclodehydration and Isomerization

The synthetic utility of 4-anilino-4-oxobut-2-enoic acid lies in its reactivity. The compound can undergo two primary structural transformations: isomerization and cyclodehydration .

Thermodynamic vs. Kinetic Cyclodehydration

The dehydration of N-arylmaleamic acids to form cyclic imides is a textbook example of thermodynamic versus kinetic control[7].

-

Thermodynamic Control (Maleimide Formation): When treated with acetic anhydride (

) and a weak base (e.g., sodium acetate) under heat, the reaction proceeds via a mixed anhydride intermediate. The amide nitrogen, being a softer nucleophile, attacks the carbonyl to form the highly stable N-phenylmaleimide[7]. -

Kinetic Control (Isomaleimide Formation): Utilizing trifluoroacetic anhydride (TFAA) at room temperature drastically increases the electrophilicity of the intermediate. This drives a rapid, kinetically favored attack by the harder amide oxygen, yielding the isomaleimide[7].

Cis-Trans Isomerization

Under acidic conditions and prolonged heating, the cis-isomer (maleamic acid) can isomerize to the trans-isomer, known as an N-arylfumaramic acid[8]. This structural shift eliminates the intramolecular hydrogen bonding, drastically altering the molecule's solubility and biological profile.

Fig 1. Synthesis, isomerization, and cyclodehydration pathways of N-phenylmaleamic acid.

pH-Dependent Hydrolysis & ADC Linker Applications

A critical property of maleanilic acid derivatives is their susceptibility to intramolecularly-catalyzed hydrolysis at mildly acidic pH levels (pH < 6.5)[2].

The Causality: In standard amides, the C-N bond is highly stable. However, in N-arylmaleamic acids, the adjacent carboxylic acid acts as an intramolecular catalyst. When the environment drops below pH 6.5 (such as in the tumor microenvironment or within cellular endosomes), the amide oxygen is protonated. The spatially adjacent carboxylate then executes a nucleophilic attack on the amide carbonyl, forming a tetrahedral intermediate that rapidly collapses into maleic anhydride, releasing the free aniline/drug[2]. This self-immolative mechanism is a cornerstone in designing smart, pH-sensitive linkers for Antibody-Drug Conjugates (ADCs).

Fig 2. Mechanism of intramolecularly-catalyzed hydrolysis of maleamic acids at mildly acidic pH.

Biological & Pharmaceutical Relevance

While N-arylmaleamic acids themselves generally exhibit weak cytotoxicity (IC₅₀ > 500 μM in many cell lines), they are vital prodrug scaffolds[8]. When converted into their corresponding esters or cyclized into maleimides, their biological activity skyrockets. For example, methyl N-(3,4-dichlorophenyl)fumaramate has been shown to be up to six times more potent than the chemotherapy drug melphalan against murine L1210 leukemic cells[8]. Furthermore, these electrophilic derivatives act as potent inhibitors of human N-myristoyltransferase (hNMT), a key enzyme implicated in oncogenesis[9].

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols include the mechanistic reasoning behind solvent choices and built-in validation checkpoints.

Protocol A: Synthesis of (Z)-4-Anilino-4-oxobut-2-enoic Acid

Objective: High-yield synthesis via nucleophilic ring-opening of maleic anhydride.

-

Preparation: Dissolve 1.0 eq of maleic anhydride in anhydrous diethyl ether or toluene at room temperature.

-

Causality for Solvent: Both starting materials are highly soluble in non-polar solvents, but the resulting zwitterionic maleamic acid is completely insoluble. This forces the product to precipitate immediately, driving the equilibrium forward (Le Chatelier's principle) and preventing unwanted side reactions[2].

-

-

Addition: Slowly add 1.0 eq of aniline dropwise under vigorous stirring. An exothermic reaction will occur, and a thick white/off-white precipitate will form instantly.

-

Isolation: Stir for 1 hour to ensure completion. Filter the precipitate.

-

Expert Tip: Do not use standard filter paper in a Büchner funnel if using diethyl ether; the rapid evaporation of the ether causes the paper to curl and compromises the vacuum seal[10]. Use a sintered glass funnel instead.

-

-

Washing & Drying: Wash the solid with cold diethyl ether to remove unreacted aniline. Dry under vacuum.

-

Validation Checkpoints:

Protocol B: Thermodynamic Cyclodehydration to N-Phenylmaleimide

Objective: Conversion of maleamic acid to the thermodynamically stable imide.

-

Reaction Setup: Suspend 1.0 eq of N-phenylmaleamic acid in 3.0 eq of acetic anhydride. Add 0.5 eq of anhydrous sodium acetate.

-

Causality for Reagents: Acetic anhydride forms the reactive mixed anhydride. Sodium acetate acts as a weak base to deprotonate the amide nitrogen, facilitating its nucleophilic attack over the oxygen atom, thus ensuring thermodynamic control[7].

-

-

Heating: Heat the mixture to 80 °C for 2 hours. The suspension will turn into a clear, yellowish solution as the cyclized product dissolves.

-

Quenching: Pour the hot mixture over crushed ice to hydrolyze excess acetic anhydride. The N-phenylmaleimide will precipitate as a yellow solid.

-

Validation Checkpoints:

-

IR Spectroscopy: The broad carboxylic acid O-H stretch (~3200–2500 cm⁻¹) present in the starting material must completely disappear. Look for the appearance of sharp, characteristic symmetric and asymmetric imide C=O stretches at ~1710 cm⁻¹ and 1780 cm⁻¹.

-

References

-

PubChem - Maleic acid anilide | C10H9NO3 | CID 1550938. National Center for Biotechnology Information. Available at: [Link]

-

PMC (PubMed Central) - Derivatives of aryl amines containing the cytotoxic 1,4-dioxo-2-butenyl pharmacophore. National Institutes of Health. Available at: [Link]

-

Cheméo - Chemical Properties of N-Phenylmaleamic acid (CAS 555-59-9). Céondo GmbH. Available at: [Link]

-

Taylor & Francis - 3,5-Bis(Phenylmethylene)-1-(N-arylmaleamoyl)-4-piperidones: A Novel Group of Cytotoxic Agents. Available at: [Link]

-

Royal Society of Chemistry (RSC) - Synthesis of paracetamol by acetylation (Supporting Information on Filtration). Available at: [Link]

-

Revue Roumaine de Chimie - Maleamic Acids Cyclodehydration with Anhydrides. DFT Study in the Gas Phase and Solution. Available at: [Link]

-

LookChem - N-Phenylmaleimide and Aniline Properties. Available at: [Link]

Sources

- 1. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxyphenyl)maleamic Acid|CAS 24870-10-8 [benchchem.com]

- 3. N-Phenylmaleamic acid (CAS 555-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 555-59-9 | CAS DataBase [m.chemicalbook.com]

- 5. CAS 555-59-9: N-Phenylmaleamic acid | CymitQuimica [cymitquimica.com]

- 6. N-Phenylmaleimide|lookchem [lookchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Derivatives of aryl amines containing the cytotoxic 1,4-dioxo-2-butenyl pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

Technical Guide: Spectroscopic Validation of 4-(4-Cyanoanilino)-4-oxobut-2-enoic Acid

The following technical guide details the spectroscopic characterization of 4-(4-Cyanoanilino)-4-oxobut-2-enoic acid , also known as

Introduction & Compound Profile

This compound is a bifunctional building block comprising a polymerizable alkene, a carboxylic acid, and a nitrile-substituted aromatic amide. It belongs to the class of

These compounds are critical intermediates in the synthesis of polymaleimides (high-performance resins) and covalent drugs (where the alkene acts as a Michael acceptor for cysteine residues). The structural integrity of the cis-alkene geometry (Z-isomer) is paramount, as isomerization to the trans-isomer (fumaramic acid) significantly alters reactivity and solubility.

Chemical Identity

| Property | Detail |

| IUPAC Name | (2Z)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid |

| Common Name | |

| CAS Registry | Variable based on salt/isomer forms |

| Molecular Formula | |

| Molecular Weight | 216.19 g/mol |

| Key Features | Electron-withdrawing Nitrile (-CN); Conjugated Amide; cis-Alkene |

Synthesis & Sample Preparation Context

To interpret the spectra accurately, one must understand the synthesis. The compound is typically generated via the nucleophilic attack of 4-aminobenzonitrile on maleic anhydride in a polar aprotic solvent (Acetone or THF) or glacial acetic acid.

-

Impurity Alert : The most common impurities are unreacted maleic anhydride (hydrolyzes to maleic acid) and 4-aminobenzonitrile .

-

Isomerization : Prolonged heating or acid catalysis can isomerize the kinetic Z-isomer (maleamic) to the thermodynamic E-isomer (fumaramic).

Experimental Workflow Diagram

The following diagram illustrates the synthesis and potential degradation pathways that spectroscopic analysis must detect.

Figure 1: Reaction pathway showing the kinetic formation of the target maleamic acid and potential isomerization risks.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the presence of the nitrile group and distinguishing the amide/acid functionalities.

Mechanistic Insight

The electron-withdrawing cyano group on the phenyl ring decreases the electron density on the amide nitrogen, shifting the Amide I band to slightly higher frequencies compared to electron-rich anilines.

Key Absorption Bands

| Functional Group | Wavenumber ( | Signal Characteristics | Assignment |

| Nitrile (-C≡N) | 2220 – 2230 | Sharp, Medium | Diagnostic stretch for 4-cyano group. |

| Carboxylic Acid (-OH) | 2500 – 3300 | Broad, Weak | O-H stretch (H-bonded dimer). Often overlaps C-H. |

| Amide N-H | 3250 – 3350 | Sharp/Broad | N-H stretch. |

| Acid Carbonyl (C=O) | 1700 – 1720 | Strong | Carboxylic acid C=O dimer stretch. |

| Amide I (C=O) | 1650 – 1680 | Strong | Amide C=O stretch (conjugated). |

| Alkene (C=C) | 1620 – 1640 | Medium | Conjugated cis-alkene stretch. |

| Amide II | 1530 – 1560 | Medium/Strong | N-H bending + C-N stretch. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing the cis-geometry (Z-configuration) of the alkene linker.

Experimental Protocol

-

Solvent : DMSO-

is required due to the low solubility of the compound in chloroform. -

Concentration : 10–15 mg in 0.6 mL DMSO-

.

H NMR Data (400 MHz, DMSO- )

The alkene region is critical. In maleamic acids (cis), the alkene protons often appear as a pair of doublets with a coupling constant (

| Position | Multiplicity | Integration | Assignment | ||

| -COOH | 13.0 – 14.0 | Broad Singlet | - | 1H | Carboxylic acid proton (exchangeable). |

| -NH- | 10.6 – 10.8 | Singlet | - | 1H | Amide proton (deshielded by CN-Ph). |

| Ar-H (2,6) | 7.80 – 7.85 | Doublet | 8.8 | 2H | Ortho to CN group (AA'BB' system). |

| Ar-H (3,5) | 7.70 – 7.75 | Doublet | 8.8 | 2H | Ortho to Amide group. |

| =CH- (A) | 6.45 – 6.55 | Doublet | 12.5 | 1H | Alkene proton |

| =CH- (B) | 6.30 – 6.40 | Doublet | 12.5 | 1H | Alkene proton |

Note: The alkene protons may appear as an AB quartet or even a singlet if the chemical environments are accidentally equivalent, but the asymmetry usually resolves them into two doublets.

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Assignment | |

| 166.5 | C=O | Carboxylic Acid carbonyl. |

| 163.8 | C=O | Amide carbonyl. |

| 143.0 | Cq | Aromatic C-N (Ipso). |

| 133.5 | CH | Aromatic C (Ortho to CN). |

| 131.5 | CH | Alkene CH ( |

| 130.2 | CH | Alkene CH ( |

| 120.0 | CH | Aromatic C (Ortho to Amide). |

| 119.0 | Cq | Nitrile (-CN). |

| 105.5 | Cq | Aromatic C-CN. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation behavior.

Ionization Method

-

ESI (Electrospray Ionization) : Preferred.

-

Mode : Negative mode (

) is often more sensitive for carboxylic acids; Positive mode (

MS Data Table

| Ion Mode | m/z Observed | Species | Notes |

| Negative (-) | 215.1 | Deprotonated molecular ion (Base peak). | |

| Positive (+) | 217.2 | Protonated molecular ion. | |

| Positive (+) | 239.2 | Sodium adduct. |

Fragmentation Pattern (ESI-MS/MS)

The fragmentation logic follows the cleavage of the labile amide bond or decarboxylation.

-

Loss of

: -

Amide Cleavage :

(Cyanophenylamino anion) or -

Cyclodehydration : In source, loss of

(

Figure 2: Proposed ESI(-) fragmentation pathway for structural confirmation.

References

-

Reaction of Maleic Anhydride with Amines : C. N. O'Callaghan, Conformation of N-substituted maleamic acids, Journal of the Chemical Society, Perkin Transactions 1, 1972 .

-

Spectroscopic Properties of Maleamic Acids : Balasubramanyam, S. N., et al. Configuration and conformation of N-arylmaleamic acids. Journal of Organic Chemistry, 1979 .

-

General IR Data for Nitriles : Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004 .

Strategic Biological Screening of Cyano-Substituted Anilino Scaffolds

Executive Summary

The cyano-substituted aniline motif represents a privileged scaffold in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., EGFR, Src, and MEK inhibitors). The introduction of a nitrile (-CN) group onto the aniline ring serves a dual purpose: it acts as a robust hydrogen bond acceptor in the ATP-binding pocket and modulates the pKa of the anilino nitrogen, thereby influencing solubility and metabolic stability. However, the aniline substructure carries inherent risks of genotoxicity and metabolic activation (e.g., quinone imine formation). Consequently, the initial biological screening of these compounds requires a rigorous, bifurcated approach: validating on-target potency while simultaneously de-risking off-target toxicity.

This technical guide outlines a standardized screening cascade designed to filter cyano-anilino libraries effectively, prioritizing hits with optimal pharmacodynamic and pharmacokinetic profiles.

Structural Rationale & Chemical Space

Before initiating wet-lab screening, it is critical to understand the physicochemical behavior of the library. The cyano group is a bioisostere for carbonyls and halogens but possesses unique electronic properties.

-

Electronic Effect: The -CN group is strongly electron-withdrawing (Hammett

). When ortho- or para-substituted on the aniline, it significantly lowers the basicity of the amine, reducing the likelihood of protonation at physiological pH. This often improves membrane permeability but may reduce solubility. -

Binding Mode: In kinase active sites, the cyano nitrogen frequently engages in hydrogen bonding with hinge region residues (e.g., Methionine or Threonine gatekeepers).

Table 1: Physicochemical Impact of Cyano-Substitution

| Parameter | Effect of Cyano (-CN) Substitution | Screening Implication |

| Lipophilicity (LogP) | Moderate decrease vs. Halogens (-Cl, -Br) | Improved water solubility compared to halo-analogs; easier assay formulation. |

| Electronic (Hammett) | Strong Electron Withdrawing Group (EWG) | Deactivates the aromatic ring; reduces oxidation potential (metabolic stability). |

| H-Bonding | Strong Acceptor (N lone pair) | Critical for "On-Target" binding assays; requires specific orientation in active site. |

| Metabolic Risk | Reduces N-oxidation potential | Lower risk of forming toxic hydroxylamines compared to electron-rich anilines. |

The Screening Cascade (Workflow)

To maximize resource efficiency, a funnel approach is utilized. We move from high-throughput biochemical assays to lower-throughput, high-content cellular assays.

Figure 1: Strategic screening cascade for cyano-anilino compounds, prioritizing early solubility checks and sequential potency/safety filters.

Protocol A: Primary Biochemical Screen (Kinase Inhibition)

Given the prevalence of the anilino-quinazoline/quinoline scaffold in kinase inhibition (e.g., Gefitinib, Bosutinib), a FRET-based or LanthaScreen™ assay is the industry standard for the primary screen. This assay measures the compound's ability to displace ATP or inhibit phosphorylation in a cell-free system.

Rationale

Cell-free systems eliminate permeability variables, measuring intrinsic affinity (

Materials

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Alexa Fluor® 647-labeled ATP or antibody.

-

Target Kinase: Recombinant EGFR or Src (depending on design).

-

Substrate: GFP-labeled STAT1 or similar peptide substrate.

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare 10 mM stock solutions of cyano-anilino compounds in 100% DMSO.

-

Dilute to 4x working concentration in Kinase Buffer (final DMSO < 1%).

-

-

Plate Setup (384-well Low Volume):

-

Dispense 2.5 µL of compound solution.

-

Include Positive Control: Staurosporine (10 µM).

-

Include Negative Control: DMSO only (0% inhibition).

-

-

Reaction Initiation:

-

Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at Room Temperature (RT) to allow compound binding.

-

Add 2.5 µL of Tracer/ATP mixture to start the reaction.

-

-

Incubation & Read:

-

Incubate for 60 minutes at RT in the dark.

-

Read Fluorescence Resonance Energy Transfer (FRET) signal on a multimode plate reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission: 495 nm (Donor) and 520 nm (Acceptor).

-

-

-

Data Analysis:

-

Calculate Emission Ratio (Acceptor/Donor).

-

Protocol B: Secondary Cellular Screen (MTT Viability)

Compounds showing biochemical potency (< 1 µM) must be validated for cellular permeability and antiproliferative efficacy. The MTT assay is chosen for its robustness in detecting mitochondrial activity, a proxy for cell viability.

Rationale

Cyano-anilines can suffer from efflux pump liability (P-gp). This assay confirms if the compound can penetrate the cell membrane and engage the target to induce cell death or stasis.

Step-by-Step Methodology

-

Cell Seeding:

-

Select relevant cell lines (e.g., A549 for lung, HT-29 for colon) and a normal fibroblast control (e.g., MRC-5 ) to assess selectivity.

-

Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

-

-

Treatment:

-

Add compounds in serial dilutions (e.g., 100 µM down to 1 nM).

-

Incubate for 72 hours . (Note: 24h is often insufficient for kinase inhibitors which are cytostatic).

-

-

MTT Addition:

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours until purple formazan crystals form.

-

-

Solubilization:

-

Aspirate medium carefully.

-

Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

-

Measurement:

-

Measure Absorbance at 570 nm (Reference: 630 nm).

-

Plot Dose-Response curves using non-linear regression (Sigmoidal 4-parameter) to determine

.

-

Early Safety & ADME Profiling

Aniline derivatives are notorious for methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+) and genotoxicity . The cyano group helps stabilize the ring, but validation is mandatory.

Critical Safety Checks

-

Microsomal Stability: Incubate 1 µM compound with human liver microsomes + NADPH. Monitor disappearance via LC-MS/MS. Rapid clearance suggests N-oxidation or hydrolysis of the cyano group.

-

Ames Test (In Silico/In Vitro): Use Salmonella typhimurium strains (TA98, TA100) +/- S9 fraction. Aniline metabolites are often mutagenic; the cyano group should theoretically reduce this risk by deactivating the ring, but empirical data is required.

Data Interpretation & SAR Analysis

Successful screening yields a Structure-Activity Relationship (SAR) map.

-

Potency Drivers: If the cyano group is moved from para to meta, and activity drops, it suggests the -CN is acting as a specific H-bond acceptor with a residue like Lysine or Threonine in the active site.

-

Toxicity Flags: High potency in the biochemical assay but low potency in the cellular assay suggests poor permeability (Polar Surface Area > 140 Ų) or active efflux.

SAR Logic Visualization

Figure 2: Simplified SAR logic for cyano-substitution. The para-cyano position typically optimizes both binding affinity and metabolic stability.

References

-

Zhang, N. et al. (2002). "4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Wissner, A. et al. (2000).[1] "Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Padroni, C. et al. (2022). "Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents." Pharmaceutics.

-

National Center for Biotechnology Information. (2024). "Aniline Toxicity and AEGLs." NCBI Bookshelf.

-

Cresset Group. (2024). "Aniline replacement in drug-like compounds." Cresset Discovery.

Sources

Discovery and Mechanistic Profiling of 4-Oxo-but-2-enoic Acid Derivatives as Selective Enzyme Inhibitors

Executive Summary

In the landscape of rational drug design, identifying versatile yet selective pharmacophores is a primary objective for medicinal chemists. The 4-oxo-but-2-enoic acid scaffold—often functioning as a bioisostere for β-diketo acids (DKAs)—has emerged as a highly privileged structure. Its unique physicochemical profile combines a Michael acceptor system, bivalent metal-chelating potential, and a flexible backbone capable of traversing deep hydrophobic pockets.

This whitepaper dissects the mechanistic causality behind the efficacy of 4-oxo-but-2-enoic acid derivatives across three distinct enzymatic targets: HIV-1 Integrase, Mycobacterium tuberculosis MenB, and human Cholinesterases. By understanding the chemical biology of this scaffold, researchers can better engineer self-validating screening protocols and optimize lead compounds for clinical translation.

Mechanistic Divergence of the Pharmacophore

The true power of the 4-oxo-but-2-enoic acid core lies in its environment-dependent reactivity. Depending on the architecture of the target enzyme's active site, this scaffold deploys entirely different mechanisms of inhibition.

Mechanistic divergence of 4-oxo-but-2-enoic acid derivatives across enzymatic targets.

HIV-1 Integrase: Metal Chelation in the Catalytic Core

HIV-1 Integrase (IN) is essential for viral replication, catalyzing 3'-processing and strand transfer (ST) reactions. The active site of IN contains a highly conserved triad of acidic residues (D64, D116, E152) that coordinate two Mg2+ ions[1]. 4-aryl-2-hydroxy-4-oxo-2-butenoic acids (ADKs) act as potent INSTIs (Integrase Strand Transfer Inhibitors) by utilizing their coplanar oxygen atoms to chelate these bivalent metals[2]. The causality of their selectivity lies in the fact that they only bind effectively to the IN-DNA preassembled complex, ejecting the target host DNA from the active site[3].

Mycobacterium tuberculosis MenB: In Situ Michael Addition

In the menaquinone biosynthesis pathway of M. tuberculosis, the enzyme MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) catalyzes a Dieckmann condensation[4]. Here, 4-oxo-4-phenylbut-2-enoates do not act via metal chelation. Instead, their

Workflow of MenB inhibitor discovery via in situ CoA adduct formation.

Cholinesterases (AChE/BChE): Non-Covalent Active Site Gorge Binding

For neurodegenerative targets like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), 4-aryl-4-oxo-2-butenoic acid amides function via reversible, non-covalent interactions[7]. The extended conjugated system allows the molecule to span the catalytic active site gorge, while specific substitutions (e.g., dialkylamino groups) mimic the trimethylammonium head of acetylcholine, securing the inhibitor via cation-

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark your internal screening programs, it is critical to understand the baseline potencies of this scaffold across different targets. The table below synthesizes quantitative data from validated literature.

| Compound Class / Prototype | Target Enzyme | Primary Mechanism of Action | Potency (IC50 / EC50 / Ki) |

| Benzimidazolyl diketo acids (e.g., Compound 13g) | HIV-1 Integrase | Mg2+ Chelation (Strand Transfer) | EC50: 40 µM[1] |

| Aryl β-diketo acids (e.g., L-708,906) | HIV-1 Integrase | Mg2+ Chelation (Strand Transfer) | IC50: 0.01 - 0.13 µM[2][3] |

| 2-CoA-4-oxo-4-phenylbutanoates | M. tb MenB | Covalent Oxyanion Hole Binding | IC50: < 10 µM[6] |

| 4-aryl-4-oxo-2-aminylbutanamides | AChE / BChE | Non-covalent Gorge Binding | Ki: 0.52 - 1.93 mM[7] |

Validated Experimental Methodologies

As an Application Scientist, I frequently observe assay failures stemming from a lack of understanding of the causality behind protocol steps. The following methodologies are engineered as self-validating systems to ensure high-fidelity data.

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids

Traditional Claisen condensations for this scaffold often suffer from poor yields due to the polymerization of the highly reactive enoic acid product. By utilizing microwave irradiation, we drastically reduce reaction times and suppress side reactions[8].

Step-by-Step Procedure:

-

Preparation: In a microwave-safe vial, dissolve the target aryl methyl ketone (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous methanol.

-

Base Addition: Add 2 M Sodium Methoxide (NaOMe) in methanol (1.5 eq). Causality Note: NaOMe is preferred over NaH for substrates with sensitive functional groups; it is sufficiently basic to form the enolate of the methyl ketone without degrading the ester[8].

-

Microwave Irradiation: Seal the vial and irradiate at 250 W, maintaining a temperature of 30 °C for exactly 5 minutes[8].

-

Precipitation: The reaction will yield a precipitate of the sodium enolate Claisen adduct.

-

Acidification: Cool the mixture to 0 °C and carefully acidify with 1 M HCl to pH 3–4. Causality Note: Precise pH control is critical. Over-acidification can lead to premature decarboxylation of the resulting 4-oxo-but-2-enoic acid.

-

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure methyl pyruvate derivative.

Protocol 2: HIV-1 Integrase Strand Transfer (ST) Fluorescence Assay

A common pitfall in IN inhibitor screening is initiating the assay with free enzyme. 4-oxo-but-2-enoic acids require a specific active site conformation that only exists when IN is bound to the viral DNA[3].

Step-by-Step Procedure:

-

Complex Pre-assembly: Dilute purified recombinant HIV-1 Integrase to 1.6 µM in a buffer containing 750 mM NaCl, 10 mM Tris (pH 7.6), 10% glycerol, and 1 mM β-mercaptoethanol[9].

-

DNA Annealing: Incubate the enzyme with 7 nM of biotinylated LTR-like double-stranded oligonucleotides for 20 minutes at room temperature. Causality Note: This pre-incubation step is non-negotiable. It forms the donor substrate complex, locking the enzyme into the conformation required for DKA binding[3].

-

Compound Addition: Add the 4-oxo-but-2-enoic acid derivatives (dissolved in DMSO, final DMSO concentration <5%) and incubate for 15 minutes.

-

Reaction Initiation: Initiate the strand transfer reaction by adding a target DNA sequence and 10 mM MgCl2. Causality Note: Mg2+ is the physiological cofactor and the direct binding target of the inhibitor[1].

-

Detection: After 60 minutes at 37 °C, quench the reaction with EDTA. Add Europium cryptate-labeled streptavidin.

-

Readout: Measure Time-Resolved Fluorescence (TRF). Causality Note: TRF is utilized over standard fluorescence to eliminate background auto-fluorescence from the library compounds, drastically improving the signal-to-noise ratio[10].

Conclusion

The 4-oxo-but-2-enoic acid derivative is not a monolithic pharmacophore; it is a chemical chameleon. Whether it is coordinating magnesium in viral integrases, forming covalent CoA adducts in bacterial synthases, or occupying hydrophobic gorges in human cholinesterases, its efficacy is dictated by the microenvironment of the target. By aligning your synthetic strategies and assay designs with these underlying mechanistic realities, drug development teams can significantly accelerate the hit-to-lead optimization process.

References

-

Karimi N, Vahabpour Roudsari R, Azami Movahed M, Hajimahdi Z, Zarghi A. "4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity." Iranian Journal of Pharmaceutical Research.[Link]

-

Marchand C, Zhang X, Pais GC, et al. "Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry.[Link]

-

Matarlo JS, Evans CE, Sharma I, et al. "CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway." ACS Medicinal Chemistry Letters.[Link]

-

Pesic M, et al. "Synthesis and biological evaluation of 4-aryl-4-oxo-2-butenoic acid amides as acetylcholinesterase and butyrylcholinesterase inhibitors." University of Belgrade.[Link] (Derived from grounding source)

-

Fader LD, et al. "Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor." Antimicrobial Agents and Chemotherapy.[Link]

-

Lu W, et al. "Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction." Journal of Medicinal Chemistry.[Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Structural Elucidation of Novel 4-Anilino-4-oxobut-2-enoic Acids

From Synthetic Origin to Stereochemical Certainty

Executive Summary

The structural characterization of 4-anilino-4-oxobut-2-enoic acids (N-substituted maleanilic acids) presents a specific stereochemical challenge: distinguishing between the kinetically favored Z-isomer (cis) and the thermodynamically stable E-isomer (trans). These compounds serve as critical precursors for maleimides in antibody-drug conjugate (ADC) linkers and antimicrobial agents. This guide provides a self-validating analytical workflow for researchers to unequivocally assign structure, geometry, and purity to novel derivatives.

Phase 1: Synthetic Origin & Mechanistic Logic

To elucidate the structure, one must first understand the genesis of the molecule. The synthesis typically involves the nucleophilic attack of an aniline nitrogen on the carbonyl carbon of maleic anhydride.

The Causality of Configuration: The reaction is governed by kinetic control . The ring-opening of maleic anhydride almost exclusively yields the Z-isomer (maleanilic acid) initially. This configuration is often stabilized by an intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl. However, under thermal stress or acid catalysis, the double bond can isomerize to the E-isomer (fumaranilic acid), which lacks this specific intramolecular stabilization but minimizes steric strain.

Protocol Insight:

-

Solvent Selection: Use glacial acetic acid or diethyl ether. The product usually precipitates out, preventing thermodynamic equilibration to the trans isomer.

-

Temperature Control: Maintain reaction temperatures below 25°C to preserve the Z-configuration.

Figure 1: Mechanistic pathway showing the kinetic origin of the Z-isomer and potential isomerization risks.

Phase 2: Spectroscopic Fingerprinting (FT-IR)

Infrared spectroscopy serves as the first line of defense (Triage). It confirms the formation of the amide bond and the ring opening of the anhydride.

Diagnostic Criteria: Unlike the starting anhydride (which shows a doublet carbonyl stretch ~1780/1850 cm⁻¹), the product must display distinct Amide I and Acid Carbonyl bands.

| Functional Group | Frequency (cm⁻¹) | Morphology | Structural Insight |

| N-H Stretch | 3200–3300 | Medium/Sharp | Confirms secondary amide formation. |

| Acid O-H | 2500–3300 | Very Broad | "fermi resonance" often obscures C-H stretches; indicates free -COOH. |

| Acid C=O | 1690–1720 | Strong | The carboxylic acid carbonyl. |

| Amide C=O | 1620–1650 | Strong | The "Amide I" band; lower frequency due to conjugation. |

| C=C Stretch | 1580–1600 | Medium | Conjugated alkene; critical for confirming the enoic backbone. |

Self-Validating Check: If you observe a residual peak at ~1780 cm⁻¹, your reaction is incomplete (unreacted anhydride). If the C=O peaks are exceptionally sharp and shifted >1720 cm⁻¹, suspect the E-isomer (trans), as it lacks the intramolecular H-bonding that broadens the Z-isomer signals [1].

Phase 3: Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for assigning the Z vs. E geometry. The coupling constant (

1. Proton NMR (

H-NMR)

Solvent: DMSO-

The Olefinic Region (5.5 – 7.0 ppm):

This is the decision gate. The two protons on the double bond (

-

Z-Isomer (Cis):

. -

E-Isomer (Trans):

.

The "Accidental Equivalence" Trap: In some 4-anilino derivatives, the electronic environment of the two olefinic protons is so similar that they appear as a singlet.

-

Solution: Run the spectrum in a different solvent (e.g., Acetone-

) or use a higher field instrument (600 MHz) to resolve the doublet.

Table: Characteristic Chemical Shifts (

2. Carbon-13 NMR (

C-NMR)

Look for two distinct carbonyl signals.[1][2]

-

Acid Carbonyl: ~166–168 ppm.

-

Amide Carbonyl: ~163–165 ppm.

-

Alkene Carbons: 130–135 ppm.

Phase 4: Crystallographic Confirmation (XRD)

While NMR provides solution-state geometry, Single Crystal X-Ray Diffraction (SC-XRD) is the "Gold Standard" for solid-state confirmation.

Why it matters for this class: 4-anilino-4-oxobut-2-enoic acids often crystallize as dimers linked by intermolecular hydrogen bonds between the carboxylic acid groups. However, the intramolecular hydrogen bond (N-H ... O=C-OH) is the structural signature that locks the molecule in the Z-conformation in the solid state [2].

Protocol:

-

Growth: Slow evaporation of an Ethanol/Water or Methanol/Acetonitrile mixture.

-

Target Parameter: Torsion angle of the C=C bond. A value near 0° confirms Z; near 180° confirms E.

Analytical Workflow Diagram

The following decision matrix guides the researcher through the elucidation process.

Figure 2: Analytical decision matrix for stereochemical assignment.

References

-

Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Retrieved from [Link]

-

MDPI. (2021).[1] Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid. Retrieved from [Link]

-

Spectroscopy Online. (2018).[3] The C=O[3][4][5][6] Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

Sources

In silico modeling of "4-(4-Cyanoanilino)-4-oxobut-2-enoic acid" binding

Content Type: Technical Whitepaper Subject: Computational Modeling of N-Substituted Maleamic Acid Derivatives as Covalent Modifiers

Executive Summary: The Chemical Context

The molecule 4-(4-Cyanoanilino)-4-oxobut-2-enoic acid (also known as N-(4-cyanophenyl)maleamic acid) represents a distinct class of electrophilic ligands. Unlike standard non-covalent inhibitors, this molecule contains an

Modeling this compound requires a departure from standard rigid-receptor docking. The presence of the carboxylic acid tail and the electron-withdrawing nitrile group on the phenyl ring creates a unique electronic environment that influences both the warhead reactivity (electrophilicity) and the non-covalent recognition (H-bond networks).

This guide details a high-precision workflow for modeling the binding of this compound, moving from Quantum Mechanical (QM) reactivity assessment to Covalent Docking and Molecular Dynamics (MD) validation.

Chemical Space & Reactivity Analysis (QM)

Before attempting docking, one must quantify the reactivity of the "warhead" (the but-2-enoic acid moiety). The nitrile group (–CN) at the para position of the aniline ring is electron-withdrawing, which theoretically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

Protocol: Density Functional Theory (DFT) Profiling

Objective: Determine the intrinsic reactivity and the preferred isomer (cis-maleamic vs. trans-fumaramic).

-

Conformational Search:

-

Generate conformers for both the cis (maleamic) and trans (fumaramic) isomers.

-

Note: The cis isomer is often stabilized by an intramolecular H-bond between the amide –NH and the carboxylate –COO⁻, but it can also cyclize to form a maleimide (highly reactive). You must model the open-chain form as specified.

-

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or Jaguar.

-

Theory Level: B3LYP/6-311G++(d,p) or

B97X-D (for better dispersion correction). -

Solvation: Implicit solvent model (PCM/SMD) approximating the protein interior (

).

-

-

FMO Analysis (Frontier Molecular Orbitals):

-

Calculate the LUMO energy . A lower LUMO indicates higher susceptibility to nucleophilic attack.

-

Softness (

): Calculate global softness to predict Michael addition potential.

-

-

Transition State (TS) Search:

-

Model the reaction with a methanethiolate probe (

) to mimic a cysteine thiolate. -

Calculate the Activation Energy (

). If

-

Reactivity Decision Tree

The following diagram outlines how QM results dictate the subsequent modeling strategy.

Figure 1: QM-driven decision logic for selecting the binding mode. High reactivity dictates a covalent docking protocol.

Target Preparation & Binding Site Analysis

The "4-oxobut-2-enoic acid" tail is acidic. In physiological pH, the carboxylic acid will be deprotonated (

Protein Preparation Protocol

-

H-Bond Network Optimization: Use tools like PropKa or Schrödinger PrepWizard to assign protonation states at pH 7.4.

-

Cysteine Reactivity Assessment:

-

Not all cysteines are reactive. Calculate the pKa of the target Cys.

-

Criteria: A Cys pKa < 8.0 (lowered by adjacent basic residues like His or Lys) suggests a reactive thiolate form.

-

-

Grid Generation:

-

Define the active site box centered on the reactive Cysteine.

-

Constraint: Set a positional constraint (e.g., 3.5 Å) between the Cys-Sulfur and the ligand's

-carbon.

-

Covalent Docking Workflow

Standard docking scores (e.g., GlideScore, Vina) calculate non-covalent

The "Two-Step" Docking Logic

Most robust covalent docking algorithms (e.g., Schrödinger CovDock, Gold) use a two-step process:

-

Non-Covalent Positioning: The ligand is docked into the site without forming the bond, constrained so the warhead is near the nucleophile.

-

Covalent Bond Formation: The software geometrically modifies the ligand-protein complex to form the C-S bond and minimizes the energy.

Step-by-Step Protocol

| Step | Action | Parameter/Setting |

| 1. Ligand Prep | Generate 3D conformers. | Ensure the trans geometry of the double bond is preserved if QM confirmed it. |

| 2. Define Reaction | Specify the reaction type. | Michael Addition : Ligand |

| 3. Soft Docking | Initial sampling. | Use "Soft" VdW potentials (scaling factor 0.8) to allow slight clashes before bond formation. |

| 4. Bond Formation | Geometry constraint. | Force C-S bond length to ~1.8 Å. |

| 5. Minimization | Relax the adduct. | Minimize the side chain and ligand within the pocket. |

Covalent Docking Pipeline Visualization

Figure 2: The computational pipeline for covalent docking. The 'Reaction' step geometrically transforms the non-covalent pose into the covalent adduct.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify if the covalent adduct is stable or if the bond formation induces protein unfolding (a common artifact in false positives).

Simulation Setup

-

Force Field: CHARMM36m or AMBER ff14SB (protein) + CGenFF/GAFF2 (ligand).

-

Parameterization: The covalent residue (Cys-Ligand adduct) is a non-standard residue. You must generate new topology parameters (charges, bond constants) for this specific adduct using QM (e.g., HF/6-31G* RESP charge fitting).

-

Timescale: Minimum 100 ns.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): The ligand RMSD should stabilize relative to the protein backbone.

-

H-Bond Persistence: The "4-oxobut-2-enoic acid" tail likely forms salt bridges with Arginine or Lysine. Monitor the % occupancy of these H-bonds.

-

Distortion Check: Measure the

and

References

-

London, N. et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes. Nature Chemical Biology. Link

-

Zhu, K. et al. (2014). Docking Covalent Inhibitors: A Parameter Free Method Applied to Several Kinases. Journal of Chemical Information and Modeling. Link

-

Kumalo, H.M. et al. (2015). Molecular dynamics simulation of covalent binding. Journal of Molecular Graphics and Modelling. Link

-

Schrödinger, LLC. (2024). Covalent Docking (CovDock) User Manual.Link

A Technical Guide to Preliminary Cytotoxicity Studies of 4-Oxobut-2-enoic Acid Amides

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of novel 4-oxobut-2-enoic acid amides. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. This document emphasizes the scientific rationale behind experimental design, data interpretation, and the integration of mechanistic insights.

Introduction: The Rationale for Investigating 4-Oxobut-2-enoic Acid Amides

The 4-oxobut-2-enoic acid scaffold is a compelling starting point for the development of novel cytotoxic agents. This chemical motif, characterized by an α,β-unsaturated carbonyl system, is a known Michael acceptor. This inherent reactivity allows for covalent interactions with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, a mechanism implicated in the activity of numerous anticancer agents.[1][2][3] The amide functionality provides a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Derivatives of 4-oxobut-2-enoic acid have demonstrated a spectrum of biological activities, including antibacterial, analgesic, and anti-inflammatory properties.[4] Notably, a series of (E)-4-aryl-4-oxo-2-butenoic acid amides has shown promising antiproliferative activity against various human tumor cell lines, with some compounds exhibiting efficacy in the micromolar to submicromolar concentration range.[5] Mechanistic studies on these compounds have pointed towards the inhibition of tubulin polymerization as a potential mode of action.[5]

Given this precedent, a systematic evaluation of the cytotoxicity of novel 4-oxobut-2-enoic acid amides is a critical step in assessing their therapeutic potential. This guide outlines a robust, multi-faceted approach to these preliminary studies.

Foundational Principles of Cytotoxicity Assessment

The initial assessment of a compound's cytotoxic potential hinges on the ability to accurately and reproducibly measure its impact on cell viability and proliferation. The choice of assays should be guided by the need to obtain a holistic view of the cellular response. A combination of assays targeting different cellular processes is recommended to build a comprehensive and validated dataset.

Rationale for Cell Line Selection

The selection of an appropriate panel of cancer cell lines is paramount for a meaningful preliminary cytotoxicity screen. The choice should be driven by:

-

Tumor Type Diversity: A panel representing various cancer histotypes (e.g., breast, colon, lung, leukemia) provides a broader understanding of the compound's spectrum of activity.

-

Genetic Background: Utilizing cell lines with well-characterized genetic backgrounds (e.g., p53 status, oncogene expression) can offer initial insights into potential mechanisms of action and selectivity.

-

Inclusion of a Non-Cancerous Cell Line: A non-transformed cell line (e.g., human fibroblasts, epithelial cells) should be included to assess the compound's selectivity for cancer cells over normal cells, providing an early indication of the therapeutic index.

Experimental Protocols for Core Cytotoxicity Assays

The following protocols represent a standard workflow for the preliminary in vitro cytotoxicity evaluation of 4-oxobut-2-enoic acid amides.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 4-oxobut-2-enoic acid amide derivatives in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cell membrane integrity, providing a measure of cytotoxicity through necrosis.

Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer) and determine the concentration at which significant membrane damage occurs.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Cytotoxicity Data for 4-Oxobut-2-enoic Acid Amide Derivatives

| Compound | Target Cell Line | MTT Assay IC50 (µM) | LDH Assay (% Cytotoxicity at 50 µM) |

| Amide 1 | MCF-7 (Breast) | 5.2 ± 0.6 | 15.3 ± 2.1 |

| HT-29 (Colon) | 8.9 ± 1.1 | 12.8 ± 1.9 | |

| A549 (Lung) | 12.4 ± 1.5 | 10.5 ± 1.7 | |

| HFF (Normal) | > 100 | < 5 | |

| Amide 2 | MCF-7 (Breast) | 2.1 ± 0.3 | 45.7 ± 4.3 |

| HT-29 (Colon) | 3.5 ± 0.4 | 40.2 ± 3.8 | |

| A549 (Lung) | 6.8 ± 0.9 | 35.1 ± 3.2 | |

| HFF (Normal) | 55.6 ± 6.7 | 8.2 ± 1.1 |

Interpretation of Results:

-

A low IC50 value in the MTT assay indicates potent inhibition of cell proliferation or viability.

-

A high percentage of LDH release suggests that the compound induces necrotic cell death.

-

A significant difference in activity between cancer cell lines and normal cell lines (a high therapeutic index) is a desirable characteristic for a potential anticancer agent.

Mechanistic Insights and Future Directions

The α,β-unsaturated carbonyl moiety in 4-oxobut-2-enoic acid amides strongly suggests a mechanism of action involving Michael addition to cellular nucleophiles.[1][2][3] This can lead to the inhibition of key cellular proteins. Furthermore, the reported tubulin polymerization inhibition by some analogues provides a more specific avenue for investigation.[5]

Visualizing the Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible signaling pathway for the induction of apoptosis.

Caption: Experimental workflow for preliminary cytotoxicity screening.

Caption: Potential mechanism via tubulin polymerization inhibition.

Next Steps in Elucidating the Mechanism of Action

Based on the preliminary cytotoxicity data, further studies should be designed to delve deeper into the mechanism of action. These may include:

-

Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, and caspase activation assays should be performed.

-

Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase, which would be consistent with tubulin inhibition.

-

Tubulin Polymerization Assays: In vitro assays to directly measure the effect of the compounds on the polymerization of purified tubulin.

-

Target Identification Studies: For highly potent compounds, more advanced techniques such as chemical proteomics can be employed to identify the specific cellular protein targets.

Conclusion

The systematic preliminary cytotoxicity evaluation of 4-oxobut-2-enoic acid amides is a critical endeavor in the quest for novel anticancer therapeutics. The inherent reactivity of the α,β-unsaturated carbonyl system, combined with the synthetic tractability of the amide functionality, makes this class of compounds a promising area for further investigation. By employing a multi-assay approach and a diverse cell line panel, researchers can build a robust foundation of data to guide future optimization and mechanistic studies.

References

-

Uchida, K. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2B), 737-42. [Link]

-

D'hooghe, M., et al. (2013). 4-aryl-4-oxo-2-butenoic acid amides, chalcone-aroylacrylic acid chimeras: design, antiproliferative activity and inhibition of tubulin polymerization. European Journal of Medicinal Chemistry, 62, 455-64. [Link]

-

LoPachin, R. M., & Barber, D. S. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 104(2), 235-249. [Link]

-

Esterbauer, H., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2267-2278. [Link]

Sources

- 1. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone-aroylacrylic acid chimeras: design, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitrile Warhead: A Technical Guide to Characterizing Reversible Covalent Inhibition

Executive Summary

Cyano-substituted (nitrile-containing) inhibitors represent a sophisticated class of "Targeted Covalent Inhibitors" (TCIs). Unlike their irreversible counterparts (e.g., acrylamides) that permanently alkylate proteins, nitriles typically function as reversible covalent inhibitors. They occupy a "Goldilocks" zone of chemical reactivity: stable enough to circulate in plasma, yet electrophilic enough to react with specific nucleophilic residues (Cysteine or Serine) in a target's active site.

This guide details the technical roadmap for validating this mechanism, moving beyond simple

The Chemical Logic: The Thioimidate Adduct

The defining feature of a covalent nitrile inhibitor is the formation of a thioimidate (or imidothioate) adduct.

The Mechanism[1][2][3][4][5]

-

Non-Covalent Binding (

): The inhibitor positions itself in the active site via standard hydrophobic and hydrogen-bonding interactions. -

Nucleophilic Attack (

): The catalytic thiolate (Cys-S⁻) attacks the electrophilic carbon of the nitrile group (-C≡N). -

Protonation: The nitrogen atom accepts a proton (often from a neighboring Histidine), stabilizing the intermediate.

-

Reversibility (

): Unlike Michael acceptors, the thioimidate bond is thermodynamically unstable relative to the free enzyme and nitrile, allowing the reaction to reverse over time.

Visualization: The Reaction Pathway

Figure 1: The two-step mechanism of reversible covalent inhibition.[1] Note the reversible nature of the final step.

Kinetic Characterization: Beyond IC50

Standard

The Governing Equation

The interaction follows the two-step model:

To validate a nitrile inhibitor, you must determine three constants:

- : The affinity of the initial non-covalent binding.[3][4]

- : The rate of covalent bond formation.

-

Residence Time (

): The duration the target remains inhibited.[3]

Data Presentation: Kinetic Parameters

| Parameter | Description | Experimental Method | Target Value (Ideal) |

| Second-order rate constant; measures inhibition efficiency. | Time-dependent inhibition (kobs) | ||

| Residence Time ( | How long the drug stays bound. | Jump-Dilution Assay | Hours (vs. minutes for non-covalent) |

| Ratio of | Pre-incubation assay |

Experimental Protocols

Protocol A: Jump-Dilution Assay (Determining Reversibility)

Objective: To distinguish reversible covalent (nitrile) from irreversible covalent (acrylamide) and determine residence time.

-

Saturate: Incubate Enzyme (

) with Inhibitor ( -

Jump: Rapidly dilute the mixture 100-fold into a buffer containing the substrate.[5] This drops

below its effective concentration. -

Monitor: Measure product formation continuously.

-

Analyze: Fit the recovery curve to:

Where

Protocol B: Intact Protein Mass Spectrometry

Objective: definitive structural proof of the thioimidate adduct.

-

Incubation: Mix Protein (

) + Inhibitor ( -

Control: Run Protein + DMSO (Vehicle).

-

LC-MS Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap.

-

Deconvolution: Transform the raw m/z data to zero-charge mass.

-

Validation Criteria:

-

Mass Shift: You must observe a mass increase of

. -

Note: Unlike acyl-transfer reactions, nitriles typically react via addition ; there is no leaving group. The mass adds up perfectly.

-

Visualization: The Validation Workflow

Figure 2: The decision tree for validating a reversible covalent mechanism of action.

Case Study: DPP-4 Inhibitors (Saxagliptin vs. Vildagliptin)

The Dipeptidyl peptidase-4 (DPP-4) inhibitors provide the classic textbook example of this mechanism in clinical practice.

-

Target: DPP-4 (Serine protease).

-

Warhead: Nitrile group.[2]

-

Observation: Both drugs show very slow dissociation rates (

), leading to a "sustained pharmacodynamic effect" that outlasts the pharmacokinetic presence of the drug in plasma. This allows for once-daily dosing despite short plasma half-lives. -

Structural Evidence: X-ray co-crystal structures confirm the covalent bond between the catalytic Serine hydroxyl and the nitrile carbon, forming an imidate adduct [1, 3].[8]

References

-

Singh, J., et al. (2011).[9] "The resurgence of covalent drugs."[9][10][11] Nature Reviews Drug Discovery. [Link][9]

-

Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. [Link]

-

Finen, M. J., & Scheepstra, M. (2023). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their therapeutic applications." Journal of Medicinal Chemistry. [Link]

-

Resnick, E., et al. (2019). "Rapid Characterization of Covalent Inhibitors by Intact Protein Mass Spectrometry." Journal of The American Society for Mass Spectrometry. [Link]

Sources

- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enzymlogic.com [enzymlogic.com]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Assessment of 4-(4-Cyanoanilino)-4-oxobut-2-enoic Acid

Topic: Solubility and Stability Assessment of "4-(4-Cyanoanilino)-4-oxobut-2-enoic acid" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

This compound (Systematic Name: (Z)-4-((4-cyanophenyl)amino)-4-oxobut-2-enoic acid) is functionally known as N-(4-cyanophenyl)maleamic acid . It belongs to the class of

This compound presents a unique "stability triad" challenge:

-

Hydrolytic Instability: The amide bond is susceptible to cleavage, reverting to maleic acid and 4-aminobenzonitrile.

-

Cyclization Potential: Under acidic/dehydrating conditions, it cyclizes to form N-(4-cyanophenyl)maleimide .

-

Isomerization: The cis (maleamic) double bond can isomerize to the trans (fumaramic) form under UV light or thermal stress.

This guide provides a rigorous framework for characterizing these physicochemical properties, ensuring data integrity for regulatory or research applications.

Physicochemical Profiling

Before initiating wet-lab experiments, the theoretical profile must be established to define the boundary conditions of the assessment.

Structural Analysis

-

Core Scaffold: Maleamic acid (cis-butenedioic acid monoamide).[1]

-

Functional Groups:

-

Carboxylic Acid (

): Ionizable (pKa ~ 3.5–4.5). -

Amide (

): Neutral, but susceptible to hydrolysis. -

Nitrile (on Phenyl ring): Electron-withdrawing, reducing the nucleophilicity of the amide nitrogen, potentially stabilizing the amide bond against acid attack compared to electron-rich analogs, but increasing susceptibility to base hydrolysis.

-

Alkene (

): Conjugated Michael acceptor.

-

Predicted Properties

| Property | Estimated Value | Implication for Assessment |

| pKa (Acid) | 3.8 ± 0.5 | Solubility will be highly pH-dependent. Low solubility expected at pH < 3. |

| LogP | 1.2 – 1.8 | Moderate lipophilicity; likely soluble in organic solvents (DMSO, MeOH). |

| UV Max | ~270–290 nm | Detectable by standard HPLC-UV/DAD. |

| Molecular Weight | 216.20 g/mol | Suitable for LC-MS detection (ESI- or ESI+). |

Solubility Assessment Strategy

Objective: Determine the thermodynamic solubility profile to inform formulation and purification strategies.

pH-Dependent Solubility Protocol

Rationale: As a carboxylic acid, the compound exists in equilibrium between its neutral (insoluble) and anionic (soluble) forms.

-

Buffers Required: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

-

Methodology (Shake-Flask Method):

-

Add excess solid compound to 2 mL of each buffer in amber glass vials (to prevent photo-isomerization).

-

Incubate at 25°C with agitation for 24 hours.

-

Critical Step: Check pH at the end of incubation. The dissolution of the acid may lower the bulk pH.

-

Filter (0.22 µm PTFE) and analyze filtrate via HPLC-UV.

-

Organic Solvent Screening

For stock solution preparation, assess solubility in:

-

DMSO: Expected > 50 mg/mL (Preferred for biological assays).

-

Acetonitrile/Methanol: Useful for analytical standards.

-

Ethyl Acetate: Potential extraction solvent.

Stability Assessment Strategy

Objective: Quantify degradation rates and identify degradation products (DPs).

Degradation Pathways

The stability of maleamic acids is governed by intramolecular catalysis. The neighboring carboxylic acid group can facilitate amide hydrolysis or cyclization.

Graphviz Diagram: Degradation Pathways

Caption: Primary degradation pathways including acid-catalyzed cyclization, hydrolytic cleavage, and photo-isomerization.

Forced Degradation Protocols (Stress Testing)

Perform these tests to validate analytical methods and understand storage risks.

| Stress Condition | Protocol | Expected Outcome | Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Formation of Maleimide (Cyclization) + Hydrolysis products. | Intramolecular acid catalysis. |

| Base Hydrolysis | 0.1 N NaOH, RT, 2 hrs | Rapid cleavage to Maleic acid + 4-Cyanoaniline. | Nucleophilic attack on amide carbonyl. |

| Oxidation | 3% | Potential N-oxide formation on nitrile (rare) or alkene epoxidation. | Oxidative degradation. |

| Photostability | 1.2 million lux-hours | Isomerization to trans-isomer (Fumaramic acid). |